molecular formula C14H12I2N2O B12487049 2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide

2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide

Cat. No.: B12487049
M. Wt: 478.07 g/mol
InChI Key: OFKHDSPMKLHMEO-UHFFFAOYSA-N
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Description

2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12I2N2O This compound is characterized by the presence of two iodine atoms, an amino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out in a microreactor system to optimize reaction conditions and achieve high yield. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both amino and iodine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C14H12I2N2O

Molecular Weight

478.07 g/mol

IUPAC Name

2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12I2N2O/c1-8-2-4-10(5-3-8)18-14(19)11-6-9(15)7-12(16)13(11)17/h2-7H,17H2,1H3,(H,18,19)

InChI Key

OFKHDSPMKLHMEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)I)I)N

Origin of Product

United States

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